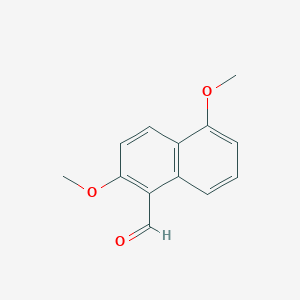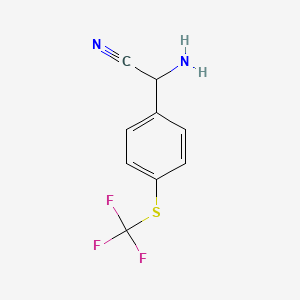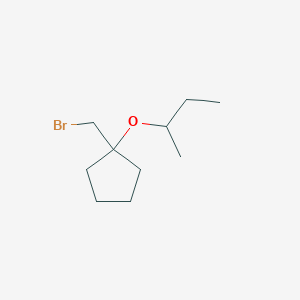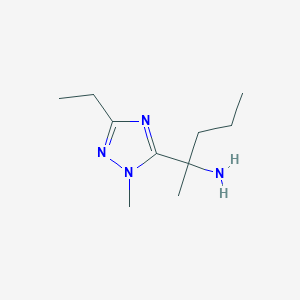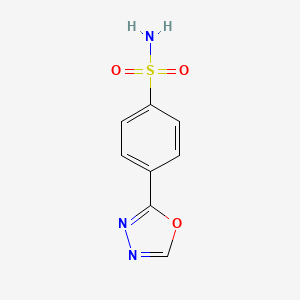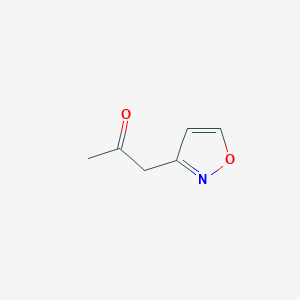
1-(1,2-Oxazol-3-yl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2-Oxazol-3-yl)propan-2-one is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: 1-(1,2-Oxazol-3-yl)propan-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of α-haloketones with nitriles in the presence of a base can yield oxazole derivatives . Another method involves the palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions: 1-(1,2-Oxazol-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2,5-diones.
Reduction: Reduction reactions can convert the oxazole ring to oxazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,5-diones, while substitution reactions can produce a wide range of functionalized oxazole derivatives .
科学研究应用
1-(1,2-Oxazol-3-yl)propan-2-one has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1,2-Oxazol-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .
相似化合物的比较
- 1-(1,3-Oxazol-2-yl)propan-2-one
- 1-(1,2-Oxazol-5-yl)propan-2-one
- 1-(1,3-Oxazol-5-yl)propan-1-one
Comparison: 1-(1,2-Oxazol-3-yl)propan-2-one is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to 1-(1,3-Oxazol-2-yl)propan-2-one, it may exhibit different reactivity and selectivity in chemical reactions. Similarly, its biological activity can vary significantly from that of 1-(1,2-Oxazol-5-yl)propan-2-one, making it a valuable compound for targeted applications .
属性
分子式 |
C6H7NO2 |
|---|---|
分子量 |
125.13 g/mol |
IUPAC 名称 |
1-(1,2-oxazol-3-yl)propan-2-one |
InChI |
InChI=1S/C6H7NO2/c1-5(8)4-6-2-3-9-7-6/h2-3H,4H2,1H3 |
InChI 键 |
BLLKIFCFWMTHBJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=NOC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)
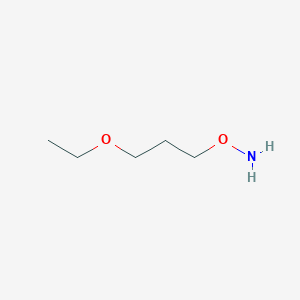
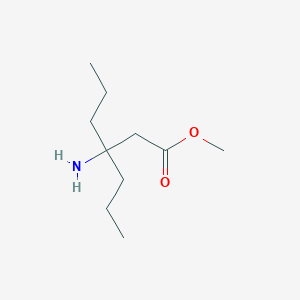
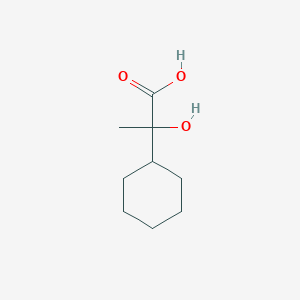

![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
